(±)-2-Chlorobutyric--d6 Acid (±)-2-Chlorobutyric--d6 Acid
Brand Name: Vulcanchem
CAS No.: 1219802-13-7
VCID: VC0059381
InChI: InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D
SMILES: CCC(C(=O)O)Cl
Molecular Formula: C4H7ClO2
Molecular Weight: 128.585

(±)-2-Chlorobutyric--d6 Acid

CAS No.: 1219802-13-7

Cat. No.: VC0059381

Molecular Formula: C4H7ClO2

Molecular Weight: 128.585

* For research use only. Not for human or veterinary use.

(±)-2-Chlorobutyric--d6 Acid - 1219802-13-7

Specification

CAS No. 1219802-13-7
Molecular Formula C4H7ClO2
Molecular Weight 128.585
IUPAC Name 2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid
Standard InChI InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D
Standard InChI Key RVBUZBPJAGZHSQ-LIDOUZCJSA-N
SMILES CCC(C(=O)O)Cl

Introduction

Chemical Identity and Structure

Basic Identification

(±)-2-Chlorobutyric-d6 Acid, also known as 2-Chlorobutanoic acid-d6, is identified by the CAS registry number 1219802-13-7. This compound is characterized by its molecular formula C₄HD₆ClO₂ and has a molecular weight of 128.587 g/mol . The "d6" designation indicates the presence of six deuterium atoms replacing standard hydrogen atoms in the molecule.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

  • (±)-2-Chlorobutyric-2,3,3,4,4,4 D6 Acid

  • 2-Chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid

  • 2-Chloro(2H6)butanoic acid

  • Butanoic-2,3,3,4,4,4-d6 acid, 2-chloro-

The (±) prefix indicates that the compound exists as a racemic mixture of enantiomers, containing equal amounts of both R and S configurations at the stereogenic center.

Structural Characteristics

The structure of (±)-2-Chlorobutyric-d6 Acid features a four-carbon chain with a carboxylic acid group (-COOH) at one end. The key structural characteristics include:

  • A chlorine atom at the alpha position (C-2)

  • Six deuterium atoms distributed at specific positions (C-2, C-3, C-3, C-4, C-4, C-4)

  • One hydrogen atom at the carboxylic acid group

  • A chiral center at C-2, leading to the racemic mixture designation

The deuterium labeling pattern provides stability and makes this compound particularly useful for analytical applications that require isotopic distinction from the non-deuterated form.

Physical and Chemical Properties

Physical Properties

The physical properties of (±)-2-Chlorobutyric-d6 Acid have been well-characterized and are summarized in Table 1:

PropertyValue
Molecular Weight128.587 g/mol
Density1.2±0.1 g/cm³
Boiling Point203.2±13.0 °C at 760 mmHg
Flash Point76.7±19.8 °C
Exact Mass128.051117
LogP0.83
Vapour Pressure0.1±0.8 mmHg at 25°C
Index of Refraction1.447

Table 1: Physical properties of (±)-2-Chlorobutyric-d6 Acid

These physical properties demonstrate that (±)-2-Chlorobutyric-d6 Acid is a relatively dense liquid with a high boiling point typical of carboxylic acids. The LogP value of 0.83 suggests moderate lipophilicity, which influences its behavior in biological systems and its utility in pharmaceutical research.

Chemical Reactivity

(±)-2-Chlorobutyric-d6 Acid exhibits chemical behavior similar to other alpha-halogenated carboxylic acids, with some subtle differences due to the deuterium labeling. The compound contains several key reactive sites:

  • The carboxylic acid group, capable of typical acid-base reactions and esterification

  • The carbon-chlorine bond at the alpha position, which can undergo nucleophilic substitution reactions

  • The deuterium-carbon bonds, which exhibit slightly stronger bonds compared to hydrogen-carbon bonds due to the kinetic isotope effect

The presence of deuterium atoms affects reaction rates and mechanisms in subtle ways compared to the non-deuterated analog, making it valuable for mechanistic studies and as an internal standard in analytical applications.

Synthesis Methods

Chlorination of Deuterated Precursors

Another potential synthesis route may involve the chlorination of pre-deuterated butyric acid. By analogy with the synthesis of non-deuterated 2-chlorobutyric acid, this might involve the reaction of deuterated butyric acid with liquid chlorine in the presence of catalysts such as butyric anhydride, with the reaction occurring at temperatures between 50-150°C .

H/D Exchange Methods

Hydrogen-deuterium exchange methods represent another possible approach for preparing deuterated compounds. Research has demonstrated that H/D exchange can be achieved between arenes and deuterated solvents like acetone-d6, DMSO-d6, or D₂O in the presence of cesium carbonate catalysts . While these specific examples focus on aromatic compounds, similar principles might be applicable to aliphatic carboxylic acids with appropriate modifications to reaction conditions.

Applications in Research and Industry

Pharmaceutical Research Applications

(±)-2-Chlorobutyric-d6 Acid has significant applications in pharmaceutical research, particularly in drug development and pharmacokinetic studies. The incorporation of deuterium into drug molecules serves several important purposes:

  • As tracers for quantitation during the drug development process

  • For studying drug metabolism pathways

  • For improving pharmacokinetic profiles of drug candidates

  • As internal standards in analytical methods

The use of deuterium-labeled compounds like (±)-2-Chlorobutyric-d6 Acid allows researchers to track specific molecular transformations and metabolic pathways with precision that would be difficult or impossible using non-labeled compounds.

Impact of Deuteration on Pharmacokinetics

Research has demonstrated that deuterium substitution can significantly affect the pharmacokinetic and metabolic profiles of pharmaceuticals. The presence of deuterium can slow metabolic processes that involve breaking carbon-hydrogen bonds due to the kinetic isotope effect, potentially extending drug half-life and altering bioavailability .

A reference by Russak et al. (2019) specifically addresses the "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals," highlighting the growing interest in deuterated compounds for drug development . This research area has expanded in recent years as pharmaceutical companies explore deuteration as a strategy for creating improved versions of existing drugs.

Analytical Applications

(±)-2-Chlorobutyric-d6 Acid also serves important functions in analytical chemistry, particularly in:

  • Mass spectrometry as an internal standard

  • NMR studies, where deuterium provides distinctive signals

  • Metabolic tracking studies, where the deuterium label allows researchers to follow molecular transformations

  • Environmental analysis and monitoring

The stability of the deuterium label makes this compound particularly useful for long-term studies and applications requiring consistent performance over extended periods.

(±)-2-Chlorobutyric-d6 Acid represents an important tool in chemical research, particularly in pharmaceutical development and analytical applications. Its deuterium labeling provides distinctive advantages for tracking molecular transformations, studying metabolic pathways, and serving as a reference standard in analytical methodologies.

The compound's physical and chemical properties have been well-characterized, though specific synthesis methods for this deuterated derivative would benefit from further documentation in the scientific literature. Applications in drug development continue to grow as researchers recognize the potential benefits of deuteration on pharmacokinetic profiles.

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